2-Bromo-4-fluoro-6-nitrophenol
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from substituted anilines or phenols. For instance, 2-bromo-4-nitrophenol was synthesized from 2-methoxy-5-nitroaniline through diazotization and the Sandmeyer reaction, followed by a nucleophilic substitution reaction . Similarly, other bromo-nitrophenol derivatives have been synthesized using electrophilic substitution reactions , , . These methods could potentially be adapted for the synthesis of 2-Bromo-4-fluoro-6-nitrophenol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction , , , , . Density functional theory (DFT) calculations have also been employed to optimize the geometry and predict the electronic properties of these compounds , , , . These studies provide a foundation for understanding the molecular structure of 2-Bromo-4-fluoro-6-nitrophenol, which is likely to exhibit similar characteristics due to the presence of halogen and nitro substituents.
Chemical Reactions Analysis
The chemical reactivity of bromo-nitrophenol derivatives has been explored in various contexts. For example, nitration reactions of bromophenols can lead to products of nitro-debromination , . Schiff base compounds containing bromo and nitro groups have been synthesized and characterized, indicating the potential for these groups to participate in further chemical transformations , , . The presence of a fluoro substituent in 2-Bromo-4-fluoro-6-nitrophenol may influence its reactivity, potentially affecting the outcome of similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitrophenol derivatives have been studied using computational methods. DFT calculations have provided insights into the molecular electrostatic potential, atomic charges, and molecular orbital energies , , . These studies suggest that compounds like 2-Bromo-4-fluoro-6-nitrophenol may exhibit interesting electronic properties, such as high chemical stability and potential for forming metal complexes . Additionally, the nonlinear optical properties of these compounds have been investigated, indicating their potential use in NLO materials .
Scientific Research Applications
Nitration Processes
Research by Clewley et al. (1989) in the field of organic chemistry has explored the nitration of various phenols, including p-chloro-, p-fluoro-, and p-bromo-phenol. These processes result in the formation of compounds like 4-halo-4-nitrocyclohexa-2, 5-dienones, which are related to 2-Bromo-4-fluoro-6-nitrophenol. This study highlights the importance of temperature in influencing the isomerization of these compounds to nitrophenols (Clewley, Cross, Fischer, & Henderson, 1989).
Gas Chromatography and Separation Techniques
Ma and Spiegel (1966) demonstrated the separation of isomers of nitrophenols, including bromo-, fluoro-, and iodophenols, using gas chromatography. This research is relevant for understanding how 2-Bromo-4-fluoro-6-nitrophenol can be separated and identified in complex chemical mixtures (Ma & Spiegel, 1966).
Molecular Catalysis
In a study by Schmidtchen (1986), the catalytic potential of quaternary ammonium salts in the cyclisation of 2-(3-halopropyl)-4-nitrophenols was investigated. This research offers insights into how 2-Bromo-4-fluoro-6-nitrophenol may interact in catalytic processes, especially in intramolecular nucleophilic substitution reactions (Schmidtchen, 1986).
Preparation and Reaction of Lithio Compounds
Research by Hardcastle, Quayle, and Ward (1994) on the preparation and reactions of stable 2-lithio-6-nitrophenol derivatives has implications for understanding the reactivity and potential applications of 2-Bromo-4-fluoro-6-nitrophenol in synthetic chemistry. The study provides insights into the preparation of substituted nitrophenols, which are structurally related to 2-Bromo-4-fluoro-6-nitrophenol (Hardcastle, Quayle, & Ward, 1994).
Synthesis Methods
Li Jiang-he (2010) outlined a method for preparing 2-Bromo-6-fluorotoluene, which is closely related to 2-Bromo-4-fluoro-6-nitrophenol. This study provides valuable information on the synthesis process and structural identification of related compounds, which can be beneficial for understanding the synthesis of 2-Bromo-4-fluoro-6-nitrophenol (Li Jiang-he, 2010).
Safety And Hazards
properties
IUPAC Name |
2-bromo-4-fluoro-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHGOCSWFGXYSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378423 | |
Record name | 2-bromo-4-fluoro-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-6-nitrophenol | |
CAS RN |
320-75-2 | |
Record name | 2-Bromo-4-fluoro-6-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-4-fluoro-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-fluoro-6-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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